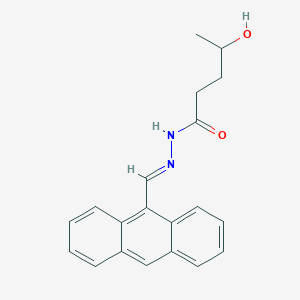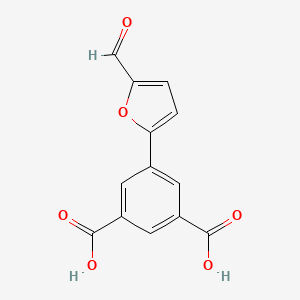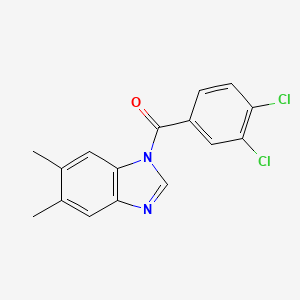
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-anthrylmethylene)-4-hydroxypentanohydrazide, also known as ANTH, is a fluorescent probe that is used in various scientific research applications. ANTH is a chemical compound that has a unique structure that allows it to bind to certain molecules and emit light when excited.
Scientific Research Applications
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study the binding of small molecules to proteins and nucleic acids. This compound has also been used to study the conformational changes of proteins and the dynamics of protein-protein interactions. In addition, this compound has been used to study the structure and function of membrane proteins.
Mechanism of Action
The mechanism of action of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide involves the binding of the probe to a target molecule. When this compound binds to a target molecule, it undergoes a conformational change that results in the emission of light. The emission of light can be measured using a fluorometer or a microscope equipped with a fluorescence filter.
Biochemical and Physiological Effects:
This compound is a non-toxic compound and does not have any known biochemical or physiological effects. It is commonly used in vitro and in vivo experiments to study the binding of small molecules to proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. It is also a non-invasive probe that does not require any modifications to the target molecule. However, this compound has some limitations. It is a relatively large probe that may interfere with the binding of small molecules to proteins and nucleic acids. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain experiments.
Future Directions
There are several future directions for N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide research. One direction is the development of new this compound derivatives that have improved sensitivity and selectivity for specific target molecules. Another direction is the use of this compound in live-cell imaging experiments to study the dynamics of protein-protein interactions and the localization of membrane proteins. Finally, this compound can be used in combination with other fluorescent probes to study complex biological systems.
Synthesis Methods
The synthesis of N'-(9-anthrylmethylene)-4-hydroxypentanohydrazide involves several steps. The first step is the condensation of anthraldehyde with 4-hydroxypentanohydrazide in the presence of a catalyst such as acetic acid. The resulting product is then purified by recrystallization. The purity of this compound can be determined by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-hydroxypentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(23)10-11-20(24)22-21-13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19/h2-9,12-14,23H,10-11H2,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWOXUSEQDJRKX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)

![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)



![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)